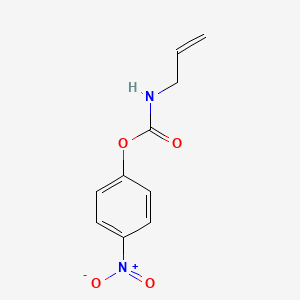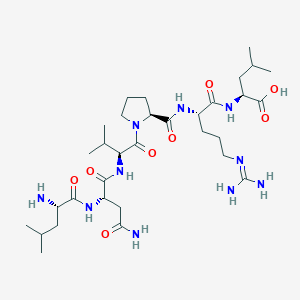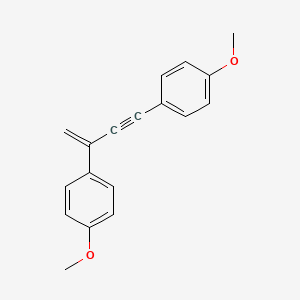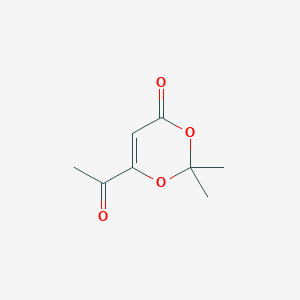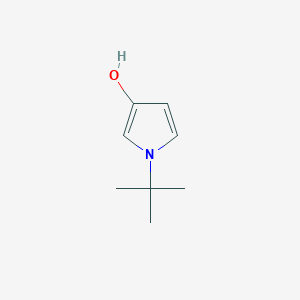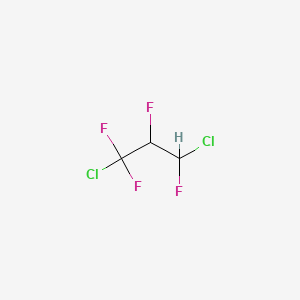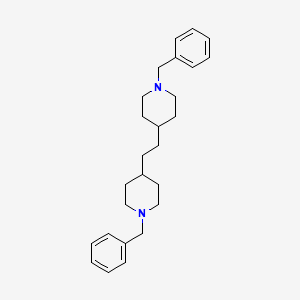
2,2'-Sulfonylbis(4,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfonylbis(4,6-dimethylphenol) is an organic compound with the molecular formula C16H18O4S. It is a sulfone derivative of dimethylphenol, characterized by the presence of two phenolic groups connected by a sulfonyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 2,2’-Sulfonylbis(4,6-dimethylphenol) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Sulfonylbis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones.
Reduction: Sulfides.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
2,2’-Sulfonylbis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antioxidant.
Industry: Utilized in the production of high-performance plastics and resins.
Mécanisme D'action
The mechanism of action of 2,2’-Sulfonylbis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Sulfonylbis(2,6-dimethylphenol)
- 4,4’-Sulfonylbis(2-methylphenol)
- Bis(4-hydroxy-3,5-dimethylphenyl)sulfone
Uniqueness
2,2’-Sulfonylbis(4,6-dimethylphenol) is unique due to its specific substitution pattern on the phenolic rings, which imparts distinct chemical and physical properties. This compound exhibits higher thermal stability and better solubility in organic solvents compared to its analogs .
Propriétés
Numéro CAS |
161577-12-4 |
|---|---|
Formule moléculaire |
C16H18O4S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(2-hydroxy-3,5-dimethylphenyl)sulfonyl-4,6-dimethylphenol |
InChI |
InChI=1S/C16H18O4S/c1-9-5-11(3)15(17)13(7-9)21(19,20)14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3 |
Clé InChI |
IZRCXSUHYCOARP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)S(=O)(=O)C2=CC(=CC(=C2O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
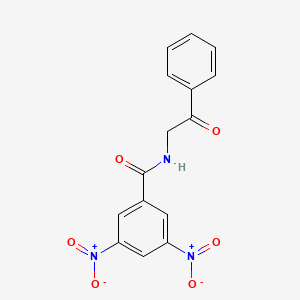
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
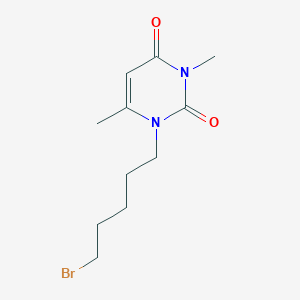
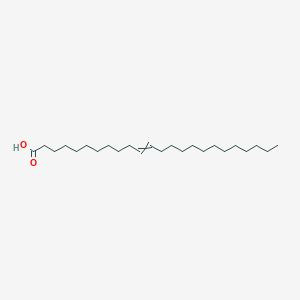
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
